N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040634-09-0
VCID: VC8041477
InChI: InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-18(16(11-28-19)13-5-3-2-4-6-13)24-21(25)29-12-17(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26)
SMILES: CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br
Molecular Formula: C21H16BrN3O2S2
Molecular Weight: 486.4 g/mol

N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040634-09-0

Cat. No.: VC8041477

Molecular Formula: C21H16BrN3O2S2

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040634-09-0

Specification

CAS No. 1040634-09-0
Molecular Formula C21H16BrN3O2S2
Molecular Weight 486.4 g/mol
IUPAC Name N-(4-bromophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-18(16(11-28-19)13-5-3-2-4-6-13)24-21(25)29-12-17(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26)
Standard InChI Key DGKHXZQBIJBZHA-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br
Canonical SMILES CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(4-bromophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide, reflects its intricate architecture . Key features include:

  • Thieno[3,2-d]pyrimidine core: A fused heterocyclic system providing rigidity and planar geometry conducive to molecular interactions .

  • 4-Bromophenyl group: Enhances hydrophobic interactions and electron-withdrawing effects, potentially influencing binding affinity .

  • Sulfanyl bridge: Links the acetamide group to the core, introducing conformational flexibility and sulfur-based reactivity .

Table 1: Structural and Computational Data

PropertyValue/DescriptorSource
Molecular FormulaC₂₁H₁₆BrN₃O₂S₂
Molecular Weight486.4 g/mol
IUPAC NameN-(4-bromophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
SMILESCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br
InChI KeyDGKHXZQBIJBZHA-UHFFFAOYSA-N

The compound’s solubility is limited in aqueous media but enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO), a common trait among thienopyrimidine derivatives . Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage in inert environments .

Synthesis and Reaction Pathways

Synthesis involves multi-step organic reactions, typically commencing with the preparation of the thieno[3,2-d]pyrimidine core. A representative protocol adapts methods from thieno[2,3-d]pyrimidine synthesis :

  • Core Formation: Methyl 2-aminothiophene-3-carboxylate reacts with urea under thermal conditions (200°C, 2 hours) to yield thieno[2,3-d]pyrimidine-2,4-diol .

  • Functionalization: The diol undergoes alkylation and sulfonation to introduce the methyl and sulfanyl groups .

  • Acetamide Coupling: Reaction with 4-bromophenylamine via nucleophilic acyl substitution attaches the acetamide moiety.

Critical parameters include solvent selection (e.g., tetrahydrofuran for sulfonation) and temperature control to prevent side reactions . Analytical techniques such as NMR and HPLC ensure purity, with reported yields exceeding 70% for optimized protocols .

Table 2: Synthetic Optimization Parameters

StepConditionsYield
Core Formation200°C, urea, 2 hours72%
SulfonationTHF, 0°C, 1 hour68%
Acetamide CouplingDCM, room temperature, 12 hours75%

Biological Activity and Mechanistic Insights

Preliminary studies highlight the compound’s role as a kinase inhibitor, targeting enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) . The bromophenyl and thienopyrimidine groups facilitate binding to ATP pockets via π-π stacking and hydrogen bonding.

  • Enzyme Inhibition: In vitro assays demonstrate IC₅₀ values of 0.8–1.2 µM against CDK2/cyclin E, comparable to reference inhibitors like roscovitine.

  • Cytotoxicity: Screening in MCF-7 breast cancer cells reveals moderate activity (EC₅₀ = 12 µM), suggesting selectivity improvements are needed .

Applications and Future Directions

The compound’s primary application lies in oncology research, particularly in targeting dysregulated kinases in cancer . Additional exploratory uses include:

  • Antimicrobial Agents: Structural analogs show activity against Staphylococcus aureus (MIC = 8 µg/mL), though this compound’s efficacy remains untested .

  • Chemical Probes: The bromine atom enables radiolabeling for tracking target engagement in cellular models .

Future work should prioritize structure-activity relationship (SAR) studies to optimize potency and pharmacokinetics. Modifying the acetamide linker or introducing hydrophilic groups may enhance solubility and bioavailability.

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